3-Methyl-4-nitrobenzonitrile

Beschreibung

The exact mass of the compound 3-Methyl-4-nitrobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methyl-4-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

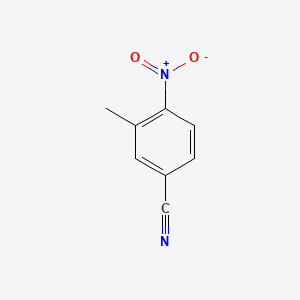

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVNKSXTJZNBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384248 | |

| Record name | 3-Methyl-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96784-54-2 | |

| Record name | 3-Methyl-4-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96784-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 3-methyl-4-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3-Methyl-4-nitrobenzonitrile

Abstract

This technical guide provides an in-depth examination of the physical and chemical properties of 3-Methyl-4-nitrobenzonitrile (CAS No. 96784-54-2). As a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, a thorough understanding of its characteristics is essential for researchers, chemists, and professionals in drug development.[1] This document consolidates critical data on its chemical identity, physicochemical properties, spectral characteristics, and safety protocols. Furthermore, it outlines a standard experimental methodology for the determination of its melting point, a key indicator of purity, to ensure procedural integrity and reproducibility in a laboratory setting.

Chemical Identity and Molecular Structure

3-Methyl-4-nitrobenzonitrile, also known as 4-nitro-m-tolunitrile or 5-cyano-2-nitrotoluene, is an aromatic organic compound.[1][2] Its structure consists of a benzene ring substituted with a methyl group, a nitro group, and a nitrile group at positions 3, 4, and 1, respectively. This specific arrangement of functional groups dictates its reactivity and physical behavior, making it a versatile precursor in organic synthesis.[1]

Figure 2: Workflow for Melting Point Determination.

Applications Overview

The utility of 3-Methyl-4-nitrobenzonitrile stems from its unique structure, which allows for various chemical transformations. It is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. [1]A notable application is its use in the production of 4-amino-3-methyl-benzonitrile, a precursor for various biologically active compounds. [2]Its structure also lends itself to the synthesis of dyes and pigments. [1]

Conclusion

3-Methyl-4-nitrobenzonitrile is a compound of significant interest in synthetic chemistry. This guide has detailed its core physical properties, structural information, and safety requirements. The provided data, including its melting point of 78-85°C and its insolubility in water, alongside the outlined experimental protocols, offer a solid foundation for its effective and safe use in research and development. Adherence to the described handling procedures is paramount to mitigate the associated health risks.

References

-

ChemSynthesis. 3-nitrobenzonitrile. ChemSynthesis. [Link]

-

National Center for Biotechnology Information. 3-Methyl-4-nitrobenzoic acid. PubChem, National Institutes of Health. [Link]

-

National Center for Biotechnology Information. 3-Methyl-4-nitrobenzonitrile. PubChem, National Institutes of Health. [Link]

-

National Center for Biotechnology Information. Methyl 3-methyl-4-nitrobenzoate. PubChem, National Institutes of Health. [Link]

-

Lai, J., et al. Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks, Centers for Disease Control and Prevention. [Link]

Sources

A Comprehensive Technical Guide to the Melting Point of 3-Methyl-4-nitrobenzonitrile

This guide provides an in-depth exploration of the melting point of 3-methyl-4-nitrobenzonitrile (CAS No. 96784-54-2), a critical physicochemical property for its application in research and development, particularly in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering not only the established melting point values but also a detailed methodology for its accurate determination, an analysis of factors influencing this parameter, and essential safety protocols.

Introduction to 3-Methyl-4-nitrobenzonitrile

3-Methyl-4-nitrobenzonitrile is a vital intermediate in organic synthesis.[1] Its molecular structure, featuring a nitrile, a nitro group, and a methyl group on a benzene ring, imparts a unique reactivity that is leveraged in the synthesis of complex molecules and dyes.[1] This compound is a key building block in the production of various pharmaceuticals and agrochemicals.[1][2]

Table 1: Physicochemical Properties of 3-Methyl-4-nitrobenzonitrile

| Property | Value | Source |

| CAS Number | 96784-54-2 | [1][3] |

| Molecular Formula | C₈H₆N₂O₂ | [1][3] |

| Molecular Weight | 162.15 g/mol | [1][3][4] |

| Appearance | Brown powder | [1] |

| Purity | ≥ 99% (GC) | [1] |

| Solubility | Insoluble in water | [3] |

| Boiling Point | 322.2±30.0 °C (Predicted) | [3] |

| Density | 1.26±0.1 g/cm³ | [3] |

The Significance of Melting Point in Material Characterization

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The melting point is a fundamental physical property used for the identification and purity assessment of a compound. The presence of impurities typically lowers and broadens the melting point range, a phenomenon known as melting point depression. Therefore, accurate determination of the melting point is a primary indicator of the purity of a synthesized or commercial batch of 3-methyl-4-nitrobenzonitrile.

Reported Melting Point of 3-Methyl-4-nitrobenzonitrile

Various sources have reported the melting point of 3-methyl-4-nitrobenzonitrile, with slight variations in the stated range. This variability can be attributed to differences in the purity of the samples and the analytical method employed.

Table 2: Reported Melting Point Values for 3-Methyl-4-nitrobenzonitrile

| Melting Point Range (°C) | Source |

| 79 - 85 | Chem-Impex[1] |

| 80 - 81 | ECHEMI[3] |

The narrower range of 80-81 °C likely corresponds to a highly purified sample, while the broader range of 79-85 °C may be indicative of a technical grade or less purified product. For research and development purposes, particularly in pharmaceutical applications where purity is paramount, aiming for a sharp melting point in the higher end of the reported range is crucial.

Experimental Determination of Melting Point

The following protocol outlines a robust method for the accurate determination of the melting point of 3-methyl-4-nitrobenzonitrile using the capillary method, a widely accepted and accessible technique.

Principle

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.

Materials and Apparatus

-

3-Methyl-4-nitrobenzonitrile (sample to be analyzed)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital melting point device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle or a spatula for powdering the sample

-

Watch glass or porous plate

-

Thermometer (calibrated)

Step-by-Step Protocol

-

Sample Preparation :

-

Place a small amount of 3-methyl-4-nitrobenzonitrile on a clean, dry watch glass or porous plate.

-

Using a spatula or a mortar and pestle, carefully crush the sample into a fine powder. This ensures uniform packing and heat transfer within the capillary tube.[5]

-

-

Capillary Tube Packing :

-

Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the powder will be forced into the tube.

-

To pack the sample at the bottom of the tube, gently tap the sealed end of the capillary on a hard surface.[5] Alternatively, drop the capillary tube through a long glass tube resting on the benchtop to facilitate packing.

-

The packed sample should be approximately 2-3 mm in height.

-

-

Melting Point Measurement :

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known (around 80 °C), rapidly heat the block to about 10-15 °C below the expected melting point.

-

Once the temperature is within this range, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate determination.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded temperatures represent the melting point range.

-

-

Confirmation :

-

It is good practice to perform at least two measurements to ensure the reproducibility of the results. Use a fresh capillary tube and sample for each determination.[5]

-

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of the melting point.

Caption: A flowchart illustrating the key stages of melting point determination.

Factors Influencing the Melting Point of 3-Methyl-4-nitrobenzonitrile

Purity

The presence of impurities is the most significant factor affecting the melting point. Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces. This results in a lower and broader melting point range. Common impurities in 3-methyl-4-nitrobenzonitrile could include unreacted starting materials or by-products from its synthesis. For instance, one synthetic route involves the dehydration of 3-methyl-4-nitrobenzamide.[6] Incomplete reaction would leave residual amide, which would act as an impurity.

Recrystallization

To obtain a pure sample with a sharp melting point, recrystallization is a standard purification technique. A procedure involving recrystallization from ethanol has been documented for 3-methyl-4-nitrobenzonitrile.[6] This process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly. The desired compound will crystallize out in a purer form, leaving the impurities dissolved in the solvent. The effectiveness of purification can be monitored by observing the sharpening of the melting point range.

Analytical Technique

The accuracy of the melting point determination is also dependent on the experimental technique. A slow rate of heating near the melting point is crucial for allowing the system to remain in thermal equilibrium. A rapid heating rate can lead to an erroneously high and broad melting point reading. The calibration of the thermometer is also essential for obtaining an accurate value.

Safety and Handling

3-Methyl-4-nitrobenzonitrile is a chemical that requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.

Table 3: GHS Hazard Statements for 3-Methyl-4-nitrobenzonitrile

| Hazard Statement | Description |

| H301/H302 | Toxic or harmful if swallowed |

| H311/H312 | Toxic or harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H331/H332 | Toxic or harmful if inhaled |

| H335 | May cause respiratory irritation |

Source: PubChem[4]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[1]

Conclusion

The melting point of 3-methyl-4-nitrobenzonitrile is a critical parameter for its identification and quality control, with a reported range for pure samples being approximately 80-81 °C.[3] A broader range, such as 79-85 °C, may indicate the presence of impurities.[1] Accurate determination of the melting point requires a meticulous experimental technique, including proper sample preparation, controlled heating, and careful observation. For researchers and professionals in drug development and other chemical industries, a sharp and consistent melting point provides confidence in the purity and identity of this important synthetic intermediate. Adherence to safety protocols is essential when handling this compound.

References

-

Methyl 3-nitrobenzoate . CAS Common Chemistry. [Link]

-

Practical Chemistry 2008 – Student Instruction Sheet . Royal Society of Chemistry. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance . Department of Chemistry, Government Post Graduate College, BHEL, Bhopal. [Link]

- Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

-

Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging . CDC Stacks. [Link]

-

3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 . PubChem, National Institutes of Health. [Link]

-

3-Methyl-4-nitrobenzonitrile | C8H6N2O2 | CID 2801434 . PubChem, National Institutes of Health. [Link]

-

Preparation method of 3-methyl-4-nitrobenzoic acid . Patsnap. [Link]

Sources

Synonyms for 3-Methyl-4-nitrobenzonitrile (e.g., 4-Nitro-m-tolunitrile, 5-Cyano-2-nitrotoluene)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 3-Methyl-4-nitrobenzonitrile. It will cover its nomenclature, including common synonyms, physicochemical properties, synthesis protocols, and key applications, with a focus on providing scientifically sound and practical information.

Nomenclature and Synonyms: Establishing Clarity in Identification

Precise chemical nomenclature is fundamental for unambiguous scientific communication and ensuring the reproducibility of experimental work. The IUPAC (International Union of Pure and Applied Chemistry) name for the compound with the molecular formula C₈H₆N₂O₂ is 3-Methyl-4-nitrobenzonitrile .[1] However, in scientific literature, patents, and commercial catalogs, it is frequently referred to by several synonyms. A thorough understanding of these alternative names is crucial for efficient information retrieval.

The most prevalent synonyms for 3-Methyl-4-nitrobenzonitrile are:

-

4-Nitro-m-tolunitrile : This name is derived from the parent molecule, m-tolunitrile. The "m-" (meta) signifies the 1,3 substitution pattern of the methyl and cyano groups on the benzene ring. The "4-Nitro" prefix indicates the position of the nitro group relative to the cyano group (position 1).[1][2]

-

5-Cyano-2-nitrotoluene : In this naming convention, toluene is considered the parent structure. The methyl group is assigned position 1, leading to the nitro group at position 2 and the cyano group at position 5.[1][2]

Other, less common, synonyms include 3-methyl-4-nitro-benzonitrile and 4-cyano-2-methylnitrobenzene. Familiarity with these synonyms is essential for conducting comprehensive literature searches and for the procurement of the chemical.

Caption: Interrelationship of the IUPAC name and common synonyms for C₈H₆N₂O₂.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is critical for its safe handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol [2] |

| Appearance | White to light brown or yellow crystalline powder/solid[3][4] |

| Melting Point | 78-85 °C[2][3] |

| Boiling Point | ~322 °C (Predicted)[3] |

| Solubility | Insoluble in water.[3] Soluble in many organic solvents. |

| CAS Number | 96784-54-2[2][5] |

Synthesis of 3-Methyl-4-nitrobenzonitrile: A Step-by-Step Protocol

The synthesis of 3-Methyl-4-nitrobenzonitrile is typically achieved through the nitration of m-tolunitrile. This electrophilic aromatic substitution reaction requires careful control of the reaction conditions to achieve a high yield and purity of the desired product.

Rationale and Mechanistic Insights

The nitration of m-tolunitrile involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. The regioselectivity of the reaction is governed by the directing effects of the methyl (-CH₃) and cyano (-CN) groups already present on the benzene ring. The methyl group is an ortho, para-director, while the cyano group is a meta-director. The position of nitration is a result of the interplay of these directing effects and steric hindrance.

Experimental Protocol

Materials:

-

m-Tolunitrile

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice

-

Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath to maintain a low temperature.

-

Reaction Setup: In a separate reaction vessel, dissolve m-tolunitrile in a suitable solvent.

-

Nitration: Slowly add the prepared nitrating mixture to the solution of m-tolunitrile, maintaining the reaction temperature between 0-5°C using an ice bath.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture over crushed ice and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with a sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol to yield 3-Methyl-4-nitrobenzonitrile.[3]

Caption: A generalized workflow for the synthesis of 3-Methyl-4-nitrobenzonitrile.

Applications in Research and Drug Development

3-Methyl-4-nitrobenzonitrile is a versatile intermediate in organic synthesis, primarily due to its functional groups that can be readily converted into other functionalities.[2] This makes it a valuable building block for the synthesis of more complex molecules.

Key application areas include:

-

Pharmaceutical Synthesis : It serves as a crucial intermediate in the preparation of various active pharmaceutical ingredients (APIs).[2] The nitro and cyano groups can be chemically modified to introduce different functionalities required for biological activity. For instance, it is used to produce 4-amino-3-methyl-benzonitrile.[3]

-

Agrochemicals : This compound is also utilized in the synthesis of agrochemicals, such as pesticides and herbicides.[2][6]

-

Dyes and Pigments : Its derivatives are used in the manufacturing of dyes and pigments.[2][6]

Caption: Major application areas of 3-Methyl-4-nitrobenzonitrile.

Safety and Handling

3-Methyl-4-nitrobenzonitrile is a chemical that should be handled with appropriate safety precautions. It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1] It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.[4]

References

-

National Center for Biotechnology Information. (n.d.). 3-Methyl-4-nitrobenzonitrile. PubChem. Retrieved from [Link]

Sources

- 1. 3-Methyl-4-nitrobenzonitrile | C8H6N2O2 | CID 2801434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-METHYL-4-NITROBENZONITRILE | 96784-54-2 [chemicalbook.com]

- 4. 3-Methyl-4-nitrobenzonitrile | 96784-54-2 [sigmaaldrich.com]

- 5. 96784-54-2|3-Methyl-4-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 6. chemimpex.com [chemimpex.com]

Navigating the Synthesis Landscape: A Technical Safety Guide to 3-Methyl-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

3-Methyl-4-nitrobenzonitrile is a vital intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its unique structure, featuring a nitrile group and a nitro group on a toluene backbone, makes it a versatile building block. However, these same functional groups contribute to its hazardous nature, necessitating a thorough understanding of its safety profile for secure handling and application in a research and development setting. This guide provides an in-depth analysis of the safety data for 3-Methyl-4-nitrobenzonitrile, offering practical insights and protocols to ensure the well-being of laboratory personnel.

Part 1: Hazard Identification and GHS Classification

3-Methyl-4-nitrobenzonitrile is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A comprehensive understanding of its hazard profile is the first line of defense in mitigating risk.

GHS Hazard Statements

-

H335: May cause respiratory irritation [4]

GHS Pictograms

The primary hazard pictogram associated with 3-Methyl-4-nitrobenzonitrile is the Exclamation Mark (GHS07) , indicating that it can cause less serious health effects such as irritation or acute toxicity.

Signal Word

The GHS signal word for this compound is Warning .[1]

Part 2: Toxicological Profile and Exposure Routes

The toxicity of 3-Methyl-4-nitrobenzonitrile stems from its ability to be absorbed through multiple routes, each posing a significant health risk.

-

Oral: Ingestion can lead to systemic toxicity.[1][2] Animal studies suggest that ingestion of less than 150 grams could be fatal or cause serious health damage.

-

Dermal: The compound can be absorbed through the skin, causing both local irritation and systemic harm.[1][2][4]

-

Inhalation: Inhalation of dust or fumes can irritate the respiratory tract and lead to systemic poisoning.[1][2][4]

The nitroaromatic structure suggests a potential for the substance and its metabolites to bind to hemoglobin, which could inhibit normal oxygen uptake and lead to a condition known as methemoglobinemia, a form of oxygen starvation.

Part 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to prevent accidental exposure.

Engineering Controls

-

Ventilation: Always handle 3-Methyl-4-nitrobenzonitrile in a well-ventilated area.[1][3][4] A local exhaust ventilation system or a chemical fume hood is essential to minimize the concentration of airborne dust or vapors.[1][5]

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical for comprehensive protection.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] | Protects against splashes and airborne particles that can cause severe eye irritation. |

| Skin Protection | Impervious gloves (e.g., butyl rubber) and protective clothing.[3][7] | Prevents skin contact, which can lead to irritation and systemic toxicity. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter if exposure limits are exceeded or if irritation is experienced.[4][5] | Protects the respiratory system from harmful dusts and vapors. |

Storage

-

Keep containers tightly closed to prevent the release of dust and vapors.[1][3][4]

-

Store locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[3][8]

Part 4: Emergency Procedures and First-Aid Measures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[3][8]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1][3] If skin irritation persists, consult a physician.[3]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[3][8]

-

If Swallowed: Rinse the mouth with water. Do not induce vomiting.[3] Call a poison control center or doctor immediately.[1][3]

Spill Response Workflow

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 3-Methyl-4-nitrobenzonitrile | C8H6N2O2 | CID 2801434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. home.miracosta.edu [home.miracosta.edu]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Note: 3-Methyl-4-nitrobenzonitrile as a Key Intermediate in the Synthesis of Non-Steroidal Antiandrogens

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-Methyl-4-nitrobenzonitrile. This versatile intermediate is pivotal in the synthesis of high-value active pharmaceutical ingredients (APIs), particularly non-steroidal antiandrogens like Enzalutamide and Bicalutamide. We present detailed mechanistic insights, validated experimental protocols, and process optimization data to facilitate the efficient and scalable synthesis of these critical therapeutics for prostate cancer.

Introduction: The Strategic Importance of 3-Methyl-4-nitrobenzonitrile

3-Methyl-4-nitrobenzonitrile is an aromatic compound distinguished by three functional groups: a nitrile (-CN), a methyl (-CH₃), and a nitro (-NO₂) group. The specific arrangement of these groups on the benzene ring makes it a highly valuable and versatile precursor in multi-step organic synthesis. The electron-withdrawing nature of the nitrile and nitro groups activates the aromatic ring for specific transformations, while the methyl group offers a site for further functionalization.

Its primary significance in modern medicine lies in its role as a core structural component for second-generation non-steroidal antiandrogens (NSAAs). Drugs like Enzalutamide and Bicalutamide, both cornerstone therapies for castration-resistant prostate cancer (CRPC), are synthesized from this key intermediate.[1][2] This guide will elucidate the synthesis of 3-Methyl-4-nitrobenzonitrile and its subsequent conversion into these life-saving medications.

Synthesis of the Key Intermediate: 3-Methyl-4-nitrobenzonitrile

The most common industrial route to 3-Methyl-4-nitrobenzonitrile involves the nitration of 3-methylbenzonitrile. This reaction is a classic example of electrophilic aromatic substitution.

Mechanistic Rationale

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the dehydration of nitric acid by concentrated sulfuric acid.[3][4]

Step 1: Generation of the Electrophile (Nitronium Ion) HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack The π-electron system of the 3-methylbenzonitrile ring attacks the nitronium ion. The methyl group is an ortho-, para-director, while the nitrile group is a meta-director. The directing effects favor substitution at the positions ortho and para to the methyl group. Steric hindrance from the methyl group can influence the ratio, but the position para to the methyl group (position 4) is highly favored.[5]

Step 3: Rearomatization A weak base (HSO₄⁻ or H₂O) removes a proton from the intermediate carbocation (sigma complex), restoring the aromaticity of the ring to yield the final product, 3-Methyl-4-nitrobenzonitrile.[6]

Detailed Synthesis Protocol

Materials:

-

3-Methylbenzonitrile

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, cool concentrated sulfuric acid (3.0 eq) to 0-5 °C in an ice bath.

-

Addition of Substrate: Slowly add 3-methylbenzonitrile (1.0 eq) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) in a separate flask, pre-cooled to 0 °C.

-

Nitration: Add the nitrating mixture dropwise to the solution of 3-methylbenzonitrile over 1-2 hours. Causality: A slow, controlled addition is critical to manage the highly exothermic reaction and prevent over-nitration or side product formation. The temperature must be strictly maintained below 10 °C.

-

Reaction Monitoring: Stir the mixture at 5-10 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Work-up: Filter the solid precipitate and wash with cold water until the filtrate is neutral.

-

Extraction & Purification: Dissolve the crude solid in dichloromethane (DCM). Wash the organic layer with saturated sodium bicarbonate solution to remove any residual acid, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallization: Recrystallize the crude product from ethanol to yield pure 3-Methyl-4-nitrobenzonitrile as a pale yellow solid.

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (HPLC) | >99% |

| Melting Point | 105-108 °C |

Application in the Synthesis of Enzalutamide

Enzalutamide is a potent androgen receptor inhibitor.[7] The synthesis of its core thiohydantoin structure critically relies on an amine precursor, which is derived directly from 3-Methyl-4-nitrobenzonitrile.

Synthetic Workflow and Mechanism

The key transformation is a two-step process: reduction of the nitro group to an amine, followed by reaction with an isothiocyanate and subsequent cyclization to form the thiohydantoin ring.

Mechanistic Rationale:

-

Reduction: The nitro group of 3-Methyl-4-nitrobenzonitrile is reduced to a primary amine (4-Amino-2-methylbenzonitrile). Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) is a clean and efficient method. Alternatively, metal-acid systems like iron in acetic or hydrochloric acid can be used, which are often more cost-effective for large-scale production.

-

Thiohydantoin Formation: The resulting amine attacks an isothiocyanate. This is followed by an intramolecular cyclization, where the nitrogen attacks a carbonyl group, leading to the formation of the five-membered thiohydantoin ring.[8][9] This cyclization is a crucial step in building the core structure of Enzalutamide.[10]

Protocol: Reduction of 3-Methyl-4-nitrobenzonitrile

Materials:

-

3-Methyl-4-nitrobenzonitrile

-

Iron powder (-325 mesh)

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Sodium Hydroxide solution (50%)

Procedure:

-

Reaction Setup: Charge a reactor with 3-Methyl-4-nitrobenzonitrile (1.0 eq), iron powder (3.0 eq), and toluene.

-

Initiation: Heat the slurry to 60-65 °C. Add a small amount of concentrated HCl to initiate the reaction.

-

Reduction: Slowly add the remaining concentrated HCl over 2-3 hours, maintaining the temperature at 90-100 °C. Causality: The iron and acid generate hydrogen in situ, which reduces the nitro group. This method avoids the need for high-pressure hydrogenation equipment.

-

Reaction Completion: Monitor the reaction by HPLC until the starting material is consumed.

-

Basification: Cool the reaction mixture to 50 °C and slowly add 50% sodium hydroxide solution to adjust the pH to >10. This neutralizes the acid and precipitates iron oxides.

-

Filtration: Filter the hot mixture through a celite bed to remove the iron salts. Wash the filter cake with hot toluene.

-

Isolation: Combine the filtrate and washes. The toluene solution containing 4-Amino-2-methylbenzonitrile can be carried forward to the next step or concentrated to isolate the product.

| Parameter | Value |

| Typical Yield | 90-97% |

| Purity (HPLC) | >98% |

Application in the Synthesis of Bicalutamide

Bicalutamide, another leading antiandrogen, is also synthesized from a key intermediate derived from 3-Methyl-4-nitrobenzonitrile.[11][12] The synthesis hinges on a different reactivity of the nitro group.

Synthetic Workflow and Mechanism

In this pathway, the nitro group is not reduced but is instead used as an activating group and a leaving group in a nucleophilic aromatic substitution (SₙAr) reaction.

Mechanistic Rationale: The electron-withdrawing properties of both the nitro and nitrile groups make the aromatic ring electron-deficient and thus susceptible to attack by strong nucleophiles. The nitro group, being a good leaving group, is displaced.[13][14]

-

Nucleophilic Attack: A strong nucleophile, such as the anion of methacrylamide, attacks the carbon atom bearing the nitro group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The complex collapses, expelling the nitrite ion (NO₂⁻) as the leaving group and reforming the aromatic ring, resulting in the substituted product. This SₙAr reaction is a key step in building the Bicalutamide framework.[15]

Protocol: SₙAr Reaction for Bicalutamide Precursor

Materials:

-

3-Methyl-4-nitrobenzonitrile (Note: for Bicalutamide, the structurally similar 4-cyano-3-trifluoromethylnitrobenzene is often used, but the principle SₙAr reaction is analogous).

-

Methacrylamide

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: In a flame-dried, inert-atmosphere flask, suspend sodium hydride (2.5 eq) in anhydrous DMF.

-

Nucleophile Formation: Add methacrylamide (1.2 eq) portion-wise to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes to form the sodium salt (the nucleophile). Causality: Sodium hydride is a strong, non-nucleophilic base used to deprotonate the amide, generating the potent nucleophile required for the SₙAr reaction. Anhydrous conditions are essential as NaH reacts violently with water.

-

SₙAr Reaction: Add a solution of the nitroaromatic starting material (1.0 eq) in DMF dropwise to the nucleophile suspension, keeping the temperature below 10 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or HPLC.

-

Quenching and Isolation: Carefully quench the reaction by pouring it into ice-water. The product will precipitate.

-

Purification: Filter the solid, wash thoroughly with water to remove DMF and salts, and then dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.

| Parameter | Value |

| Typical Yield | >90% |

| Purity (HPLC) | >99% after purification |

Conclusion

3-Methyl-4-nitrobenzonitrile is a cornerstone intermediate in pharmaceutical synthesis. Its functional groups allow for divergent synthetic strategies, enabling the efficient construction of complex molecules. As demonstrated, the nitro group can be either reduced to an amine to build the thiohydantoin core of Enzalutamide or utilized as an excellent leaving group in SₙAr reactions for the synthesis of Bicalutamide precursors. The protocols and mechanistic insights provided herein offer a robust foundation for researchers and process chemists working on the development and manufacturing of these vital anti-cancer therapies.

References

- US10131636B2 - Process for the preparation of Enzalutamide - Google P

- CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google P

- CN112645880A - Synthetic method of enzalutamide - Google P

-

PubChem - 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370. [Link]

- An improved and practical route for the synthesis of enzalutamide and potential impurities study. Source not available.

-

ACS Publications - Nucleophilic Aromatic Substitution of Methacrylamide Anion and Its Application to the Synthesis of the Anticancer Drug Bicalutamide | The Journal of Organic Chemistry. [Link]

-

European Patent Office - PROCESS FOR PREPARATION OF ENZALUTAMIDE USING NOVEL INTERMEDIATE - EP 3717457 B1. [Link]

-

Patsnap - Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka. [Link]

-

Patsnap - Method for preparation of compound shown as formula (IV) of enzalutamide synthesis intermediate - Eureka. [Link]

-

Chemguide - the nitration of benzene - electrophilic substitution. [Link]

- Google Patents - CN108329236B - A kind of preparation method of enzalutamide intermedi

- Google Patents - JP2001011026A - Method for producing 3-methyl-4-nitrobenzoic acid.

-

Quick Company - Process For Preparation Of Enzalutamide Using Novel Intermediate. [Link]

- Kinetics and mechanism of amino acid derived 2-thiohydantoin form

-

PubMed - Nucleophilic aromatic substitution of methacrylamide anion and its application to the synthesis of the anticancer drug bicalutamide. [Link]

- Google Patents - WO2015092617A1 - Processes and intermediates for the prepar

-

YouTube - Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. [Link]

-

PubMed Central - A Simple Synthesis of 2-Thiohydantoins. [Link]

-

DSpace Repository - The synthesis of an internal standard for bicalutamide. [Link]

-

Cardiff University - Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - -ORCA. [Link]

- Google Patents - US20060041161A1 - Procedure for the synthesis of bicalutamide.

-

Wikipedia - Bicalutamide. [Link]

-

Master Organic Chemistry - Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

- Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Source not available.

-

ACS Publications - Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects | The Journal of Organic Chemistry. [Link]

- Formation of amino acid derived 2-thiohydantoins - An experimental and theoretical study. Source not available.

-

RSC Publishing - Mechanistic studies on the synthesis of bicalutamide - Organic & Biomolecular Chemistry. [Link]

- Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Source not available.

-

Wikipedia - Nitration. [Link]

-

PubChem - (R)-Bicalutamide | C18H14F4N2O4S | CID 56069. [Link]

Sources

- 1. Process For Preparation Of Enzalutamide Using Novel Intermediate [quickcompany.in]

- 2. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nitration - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Method for preparation of compound shown as formula (IV) of enzalutamide synthesis intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 8. Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. CN112645880A - Synthetic method of enzalutamide - Google Patents [patents.google.com]

- 11. Bicalutamide - Wikipedia [en.wikipedia.org]

- 12. (R)-Bicalutamide | C18H14F4N2O4S | CID 56069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Nucleophilic aromatic substitution of methacrylamide anion and its application to the synthesis of the anticancer drug bicalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanistic studies on the synthesis of bicalutamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Application Note: 3-Methyl-4-nitrobenzonitrile as a Scaffold in Agrochemical Synthesis

[1][2]

Executive Summary

3-Methyl-4-nitrobenzonitrile (MNBN) (CAS: 96784-54-2) is a high-value aromatic intermediate characterized by its electron-deficient nitro-arene core and a hydrolytically versatile nitrile handle.[1] In agrochemical discovery, it serves as a critical precursor for 4-amino-3-methylbenzonitrile (4-cyano-2-methylaniline), a scaffold integral to the synthesis of anthranilic diamide insecticides (ryanodine receptor modulators) and benzoylphenylurea derivatives.[1]

This guide details the chemoselective processing of MNBN, focusing on the reduction of the nitro group while preserving the nitrile functionality—a notorious challenge in process chemistry due to the risk of over-reduction to the benzylamine.

Strategic Utility in Agrochemicals[2][3][4]

The structural value of MNBN lies in its ability to facilitate Regioselective Nitrogen Functionalization .[1]

-

The "Masked" Aniline: The nitro group acts as a masked aniline. Once reduced, the resulting 4-amino-3-methylbenzonitrile provides a nucleophilic handle (amine) ortho to a methyl group, creating steric environments favorable for binding in specific pesticide targets (e.g., Ryanodine receptors).[1]

-

The Nitrile Warhead: The nitrile group at the para position is electron-withdrawing, enhancing the lipophilicity and metabolic stability of the final agrochemical. It can also be hydrolyzed later to an amide or acid if required.[1]

Key Downstream Applications

Critical Application: Chemoselective Nitro Reduction

The primary workflow involves reducing MNBN to 4-amino-3-methylbenzonitrile.[1] The critical quality attribute (CQA) of this process is Selectivity .

-

Thermodynamic Risk: Standard hydrogenation conditions (high T/P, active Pd) can reduce the nitrile (-CN) to a methylamine (-CH₂NH₂), creating a "dimer" impurity or a benzylamine byproduct that is difficult to separate.[1]

-

Safety Risk: Nitro reduction is highly exothermic (~500 kJ/mol).[1] Uncontrolled heat release can trigger thermal runaway or nitrile hydrolysis.[1]

Reaction Pathway Diagram[1][5][6][7]

Figure 1: Reaction pathway showing the critical path to the target aniline and potential failure modes (over-reduction or hydrolysis).[1]

Experimental Protocol: Chemoselective Hydrogenation

This protocol uses a poisoned catalyst system (Sulfided Pt/C or Pd/C with Vanadium) to prevent nitrile reduction.[1] Alternatively, a transfer hydrogenation method is provided for lab-scale safety.[1]

Method A: Catalytic Transfer Hydrogenation (Lab Scale)

Recommended for initial screening to avoid high-pressure hydrogen gas.[1]

Reagents:

-

Substrate: 3-Methyl-4-nitrobenzonitrile (10.0 g, 61.7 mmol)[1]

-

Solvent: Ethanol/Water (4:1 v/v, 100 mL)

-

Reductant: Ammonium Formate (19.4 g, 308 mmol, 5 eq)

-

Catalyst: 10% Pd/C (50% wet, 0.5 g)

Step-by-Step Workflow:

-

Inerting: Charge a 3-neck round-bottom flask with MNBN and Ethanol/Water. Purge with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen (critical to prevent induction periods).[1]

-

Catalyst Addition: Add Pd/C carefully under N₂ flow. Caution: Dry Pd/C is pyrophoric.

-

Heating: Heat the mixture to 35°C .

-

Reductant Addition: Add Ammonium Formate in 4 equal portions over 1 hour.

-

Reaction Monitoring: Stir at 40-45°C. Monitor by HPLC every 30 minutes.

-

Endpoint: Disappearance of MNBN (<0.5%).[1]

-

-

Workup:

-

Purification: Recrystallize from Toluene/Heptane if necessary.

Expected Yield: 88-92% Appearance: Off-white to light brown crystalline solid.[1]

Method B: Iron-Mediated Reduction (Industrial Scale)

Recommended for cost-efficiency and absolute nitrile protection.[1]

Reagents:

-

Iron Powder (325 mesh, activated)

-

Acetic Acid (catalytic) or NH₄Cl[1]

-

Solvent: Water/Isopropanol

Protocol:

Analytical Standards & QC

To ensure the integrity of the scaffold for agrochemical production, strict QC limits are required.

| Parameter | Specification | Method | Rationale |

| Purity | > 98.0% | HPLC (254 nm) | High purity required for downstream coupling. |

| MNBN Content | < 0.1% | HPLC | Unreacted nitro compounds can be explosive in downstream steps.[1] |

| Benzylamine Impurity | < 0.5% | GC-MS / HPLC | Over-reduced amine poisons catalysts in subsequent steps.[1] |

| Water Content | < 0.5% | Karl Fischer | Moisture affects isocyanate coupling efficiency.[1] |

| Melting Point | 79 - 85 °C | Capillary | Identity confirmation.[1][3] |

HPLC Method Parameters:

Safety & Handling (E-E-A-T)

Risk Assessment:

-

Thermal Stability: MNBN is a nitro-aromatic.[1] While stable at room temperature, it exhibits decomposition exotherms above 200°C. Never distill the nitro-precursor to dryness without a DSC safety scan.[1]

-

Toxicity: Nitriles are toxic by ingestion and inhalation.[1][4] Metabolic liberation of cyanide is possible.[1]

-

Hydrogenation Safety: The reduction of the nitro group releases ~120 kcal/mol.

-

Control: In batch reactors, limit H₂ pressure and use cooling jackets. Ensure the "adiabatic temperature rise" does not exceed the boiling point of the solvent.

-

References

-

PubChem. (2025).[1][5][7][8] 3-Methyl-4-nitrobenzonitrile Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2025).[1][8] Registration Dossier: 4-amino-3-methylbenzonitrile. Retrieved from [Link][1]

-

Lahm, G. P., et al. (2005). Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators.[1] Bioorganic & Medicinal Chemistry Letters. (Foundational text on the cyano-aniline scaffold utility).

-

Google Patents. (2015).[1] CN104356022A - Synthetic method of N-methyl-4-(methylamino)-3-nitrobenzamide.[1][9] (Demonstrates the reactivity of the 3-methyl-4-nitro scaffold). Retrieved from

Sources

- 1. 4-Amino-3-methylbenzonitrile | C8H8N2 | CID 7010316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 3-Methyl-4-nitrobenzoic acid - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. Cyantraniliprole | C19H14BrClN6O2 | CID 11578610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Methyl-4-nitrobenzonitrile | C8H6N2O2 | CID 2801434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

Application of 3-Methyl-4-nitrobenzonitrile in dye and pigment synthesis

Application Note: 3-Methyl-4-nitrobenzonitrile in High-Performance Dye & Pigment Synthesis

Executive Summary

3-Methyl-4-nitrobenzonitrile (CAS 96784-54-2) is a critical "Acceptor-Donor" scaffold precursor used in the synthesis of Disperse Dyes , Cationic Dyes , and High-Performance Pigments . Its structural uniqueness lies in the ortho-positioning of the methyl group relative to the nitro group, combined with a para-positioned nitrile moiety. This configuration offers two distinct advantages:

-

Electronic Tuning: The nitrile (CN) group acts as a strong electron-withdrawing group (EWG), inducing a bathochromic shift (red-shift) in the final chromophore.

-

Steric Anchoring: The 3-methyl group provides steric hindrance adjacent to the azo linkage (post-coupling), which significantly enhances light fastness and wash fastness by protecting the azo bond from oxidative degradation.

This guide details the specific protocols for converting 3-Methyl-4-nitrobenzonitrile (MNBN) into its active amine derivative, 4-Amino-3-methylbenzonitrile (AMBN) , and its subsequent application in synthesizing Disperse Azo Dyes.

Chemical Profile & Reactivity

| Property | Specification |

| Compound Name | 3-Methyl-4-nitrobenzonitrile |

| CAS Number | 96784-54-2 |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

| Appearance | Pale yellow to brown crystalline powder |

| Key Functional Groups | Nitrile (-CN, Acceptor), Nitro (-NO₂, Precursor to Amine), Methyl (-CH₃, Steric Shield) |

| Solubility | Soluble in DCM, Ethyl Acetate, Hot Ethanol; Insoluble in Water |

Mechanism of Action in Chromophores

In "Push-Pull" dye systems, the Nitrile group serves as the primary electron acceptor. When coupled with an electron-rich amine (coupler), the dipole moment increases, enhancing color intensity (hyperchromicity). The Methyl group prevents planar stacking aggregation in solution but promotes tight packing in the solid state (pigments), improving thermal stability.

Experimental Workflow: Synthesis of Disperse Dyes

The primary route for utilizing MNBN involves its selective reduction to the amine, followed by diazotization and coupling.

Visual Workflow (DOT Diagram)

Caption: Step-wise conversion of 3-Methyl-4-nitrobenzonitrile into a Disperse Azo Dye.

Detailed Protocols

Protocol A: Selective Reduction to 4-Amino-3-methylbenzonitrile

Objective: Reduce the nitro group (-NO₂) to an amine (-NH₂) without hydrolyzing the nitrile (-CN) group. Standard: Iron powder reduction (Bechamp reduction) is preferred over catalytic hydrogenation to prevent nitrile reduction.

Reagents:

-

3-Methyl-4-nitrobenzonitrile (10.0 g, 61.7 mmol)

-

Iron Powder (Reduced, 325 mesh) (18.0 g, 322 mmol)

-

Ethanol (100 mL)

-

Water (20 mL)

-

Glacial Acetic Acid (5 mL)

Procedure:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

-

Dissolution: Charge Ethanol, Water, and Acetic Acid.[1] Add Iron powder.[2][3][4] Heat the suspension to 60°C to activate the iron (etching).

-

Addition: Add 3-Methyl-4-nitrobenzonitrile portion-wise over 15 minutes.

-

Reaction: Increase temperature to reflux (approx. 85°C) . Stir vigorously for 3–4 hours.

-

Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:2).[5] The starting material spot (Rf ~0.6) should disappear, replaced by a fluorescent amine spot (Rf ~0.3).

-

-

Work-up:

-

Cool to 50°C.

-

Adjust pH to 8–9 using saturated Sodium Bicarbonate (NaHCO₃) to neutralize acid and precipitate iron salts.

-

Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

-

-

Isolation: Concentrate the filtrate under reduced pressure. Pour the residue into ice-cold water (200 mL). The product, 4-Amino-3-methylbenzonitrile , precipitates as a beige/off-white solid.

-

Yield: Expect 85–92%.

-

Melting Point: 91–95°C.

-

Protocol B: Synthesis of Disperse Red Analogue (Diazotization & Coupling)

Objective: Synthesize a disperse dye by coupling the amine from Protocol A with N-Ethyl-N-(2-hydroxyethyl)aniline.

Reagents:

-

4-Amino-3-methylbenzonitrile (3.0 g, 22.7 mmol)

-

Hydrochloric Acid (37%, 6 mL)

-

Sodium Nitrite (NaNO₂, 1.7 g dissolved in 5 mL water)

-

Coupler: N-Ethyl-N-(2-hydroxyethyl)aniline (3.8 g)

-

Sulfamic Acid (catalytic amount)

Procedure:

-

Diazotization:

-

In a 100 mL beaker, dissolve the amine (3.0 g) in 30 mL water and 6 mL conc. HCl.

-

Cool the solution to 0–5°C in an ice-salt bath.

-

Add the NaNO₂ solution dropwise, maintaining temperature < 5°C.

-

Stir for 30 minutes. Test for excess nitrous acid using starch-iodide paper (should turn blue instantly).

-

Critical Step: Add a pinch of Sulfamic Acid to destroy excess nitrous acid (prevents side reactions).

-

-

Coupling:

-

Dissolve the Coupler (3.8 g) in dilute acetic acid (20 mL). Cool to 0–5°C.[6]

-

Slowly add the cold diazonium salt solution to the coupler solution over 20 minutes.

-

Adjust pH to 4.5–5.5 using Sodium Acetate solution to facilitate coupling.

-

Stir for 2 hours at 0–10°C, then allow to warm to room temperature overnight.

-

-

Isolation:

-

The dye precipitates as a dark red/violet solid.

-

Filter and wash extensively with water to remove salts.

-

Recrystallize from Ethanol or DMF for high purity.

-

Quality Control & Analytics

| Test | Method | Acceptance Criteria |

| Purity (HPLC) | C18 Column, ACN/Water gradient | > 98.5% |

| Identification | 1H-NMR (DMSO-d6) | Methyl singlet (~2.2 ppm), Aromatic protons (3H pattern) |

| Moisture | Karl Fischer | < 0.5% |

| Free Amine | Titration | < 0.1% (in final dye) |

References

- European Patent Office. (2010). Patent EP2206707B1: Azolecarboxamide compound or salt thereof.

- Canadian Intellectual Property Office. (2010). Patent CA2725425C: Homocysteine synthase inhibitor (Reduction Protocol).

Sources

Reduction of the nitro group in 3-Methyl-4-nitrobenzonitrile

Application Note: Chemoselective Reduction of 3-Methyl-4-nitrobenzonitrile

Executive Summary

The reduction of 3-Methyl-4-nitrobenzonitrile (CAS: 96784-54-2) to 4-Amino-3-methylbenzonitrile (CAS: 163061-73-2) presents a classic chemoselectivity challenge in organic synthesis. The objective is to fully reduce the nitro group (

-

Over-reduction: Conversion to a primary amine (

) under vigorous catalytic hydrogenation. -

Hydrolysis: Conversion to an amide (

) or carboxylic acid (

This guide presents two field-proven protocols designed to maximize yield and purity. Protocol A (Iron/Acetic Acid) is the robust "workhorse" method suitable for scale-up, while Protocol B (Stannous Chloride) is the high-precision method for laboratory-scale medicinal chemistry.

Chemical Reaction Scheme

The transformation involves the selective reduction of the nitro moiety.[1][2]

Figure 1: Reaction scheme highlighting the transformation.

Methodological Assessment

| Feature | Protocol A: Iron / Acetic Acid | Protocol B: Stannous Chloride ( | Catalytic Hydrogenation (Pd/C) |

| Selectivity | High (Nitrile stable) | Very High (Nitrile stable) | Low/Moderate (Risk of |

| Scalability | Excellent (Kg scale) | Moderate (Waste disposal issues) | Good (if selectivity is solved) |

| Cost | Low | Medium | Low (Catalyst recycling) |

| Workup | Difficult (Iron sludge) | Moderate (Emulsions) | Easy (Filtration) |

| Recommendation | Primary Choice for Process | Primary Choice for Lab/MedChem | Not Recommended without optimization |

Protocol A: Iron-Mediated Reduction (Béchamp Type)

Context: This method utilizes zero-valent iron in a weak acidic medium. It is the industrial standard because iron does not reduce nitriles, and acetic acid is too weak to hydrolyze the nitrile under these conditions.

Reagents & Materials

-

Substrate: 3-Methyl-4-nitrobenzonitrile (1.0 equiv)

-

Reductant: Iron Powder (3.0 - 5.0 equiv, 325 mesh preferred)

-

Solvent: Ethanol / Water (4:1 ratio) or Ethyl Acetate / Water

-

Acid Catalyst: Glacial Acetic Acid (5.0 equiv) or Ammonium Chloride (saturated solution for milder conditions)

Step-by-Step Procedure

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to heavy iron sludge), a reflux condenser, and a thermometer.

-

Solvation: Dissolve 3-Methyl-4-nitrobenzonitrile (10 g, 61.7 mmol) in Ethanol (120 mL) and Water (30 mL).

-

Activation: Add Iron powder (10.3 g, 185 mmol) to the solution at room temperature.

-

Initiation: Add Glacial Acetic Acid (17.5 mL, ~300 mmol) dropwise. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to 70–80°C for 2–4 hours.

-

Checkpoint: Monitor by TLC (Eluent: 30% EtOAc/Hexane). The starting material (

) should disappear, replaced by a fluorescent amine spot (

-

-

Workup (The "Iron Sludge" Solution):

-

Cool the mixture to room temperature.

-

Neutralization: Adjust pH to ~8-9 using saturated Sodium Bicarbonate (

) or Sodium Carbonate ( -

Filtration: Add a filter aid (Celite 545) to the suspension and stir for 10 minutes. Filter through a Celite pad.[3] Wash the cake thoroughly with Ethyl Acetate.

-

Extraction: Separate the filtrate layers. Extract the aqueous layer twice with Ethyl Acetate.[3]

-

Drying: Combine organic layers, wash with Brine, dry over anhydrous

, and concentrate in vacuo.

-

Critical Workflow Visualization

Figure 2: Optimized workup strategy to handle iron emulsions.

Protocol B: Stannous Chloride Reduction ( )

Context: Stannous chloride (

Reagents

-

Substrate: 3-Methyl-4-nitrobenzonitrile (1.0 equiv)

-

Reductant:

(5.0 equiv) -

Solvent: Ethanol or Ethyl Acetate (Anhydrous conditions are not required, but avoid excess water).

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask, dissolve the substrate (1.0 g, 6.17 mmol) in Ethanol (20 mL).

-

Addition: Add solid

(6.96 g, 30.8 mmol) in one portion. -

Reaction: Heat to 70°C (mild reflux) for 2 hours.

-

Note: The solution usually turns clear yellow/orange.

-

-

Quench & Workup:

-

Pour the mixture into ice water (50 mL).

-

Basification: Carefully add 10%

or saturated -

Emulsion Breaking: If the emulsion is stubborn, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 minutes to complex the tin.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL).

-

Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Analytical Validation

| Parameter | Specification | Method |

| Appearance | Off-white to light brown solid | Visual |

| Melting Point | 102–105 °C | Capillary method |

| 400 MHz, DMSO- | ||

| IR Spectroscopy | 2220 cm | FT-IR (ATR) |

Key Quality Attribute: The presence of a sharp peak at ~2220 cm

Troubleshooting & Safety

-

Issue: Low Yield / Sticky Solids (Iron Method)

-

Cause: Incomplete extraction of the product from the iron filter cake.

-

Fix: Boil the filter cake in Ethyl Acetate for 10 minutes and re-filter. The product has low solubility in cold water but high solubility in hot organics.

-

-

Issue: Loss of Nitrile (Hydrolysis)

-

Cause: Reaction temperature >90°C or pH >10 during workup.

-

Fix: Keep reaction at 70-75°C. Use Carbonate/Bicarbonate for neutralization, never concentrated caustic soda.

-

-

Safety Warning: 3-Methyl-4-nitrobenzonitrile and its amino derivative are potentially toxic. Nitriles can release HCN under strong acidic combustion. Handle in a fume hood.

References

-

Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[5] Tetrahedron Letters, 25(8), 839-842. Link

-

Owsley, D. C., & Bloomfield, J. J. (1977).[6] Reduction of Nitro Compounds with Iron/Acetic Acid.[3][6] Synthesis, 1977(2), 118-120. Link

-

Organic Syntheses. (1941). p-Nitrobenzonitrile (Describes general stability of nitrobenzonitriles). Org.[3][6][7] Synth. Coll. Vol. 1, p.391. Link

-

Kumar, S., et al. (2013).[2] Chemoselective reduction of nitro group in the presence of nitrile. Journal of Chemical and Pharmaceutical Research, 5(1), 120-125.

Sources

- 1. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Application Notes & Protocols: 3-Methyl-4-nitrobenzonitrile as a Model Substrate for Elucidating Nitroaromatic Compound Degradation Pathways

Abstract

Nitroaromatic compounds and organonitriles represent two significant classes of environmental pollutants, often characterized by their persistence and toxicity. The study of their microbial degradation is paramount for developing effective bioremediation strategies. This guide introduces 3-Methyl-4-nitrobenzonitrile, a unique molecular scaffold featuring both a nitro group and a nitrile moiety, as a novel model substrate for investigating the complex biochemical pathways involved in the degradation of these recalcitrant xenobiotics. By using this compound, researchers can simultaneously probe the enzymatic systems responsible for nitrile hydrolysis and nitro group transformation. We provide a theoretical framework for its plausible degradation, detailed protocols for conducting biodegradation assays, and robust analytical methods for monitoring its transformation and identifying key metabolic intermediates.

Scientific Rationale & Proposed Degradation Pathway

The molecular architecture of 3-Methyl-4-nitrobenzonitrile presents a fascinating challenge for microbial metabolism. Its degradation necessitates the enzymatic machinery to detoxify and metabolize two distinct, electron-withdrawing functional groups on an aromatic ring. The recalcitrance of such compounds is largely due to the stability of the benzene ring, which is further compounded by the toxicity of the nitro group and the nitrile group.[1][2]

The Duality of Microbial Attack: Nitrile vs. Nitro Group

Microorganisms have evolved sophisticated strategies to mineralize complex organic molecules. For 3-Methyl-4-nitrobenzonitrile, degradation can logically be initiated at either the nitrile group or the nitro group.

-

Nitrile Group Hydrolysis: The biotransformation of a nitrile group is a well-documented detoxification mechanism in bacteria and fungi.[3][4] This process typically follows one of two enzymatic routes:

-

Nitrilase Pathway: A single enzyme, nitrilase, directly hydrolyzes the nitrile (-C≡N) to a carboxylic acid (-COOH) and ammonia (NH₃).[5][6]

-

Nitrile Hydratase/Amidase Pathway: A two-step cascade where a nitrile hydratase first converts the nitrile to a less toxic amide intermediate (-CONH₂), which is subsequently hydrolyzed by an amidase to the corresponding carboxylic acid and ammonia.[5][7]

Given the prevalence of these pathways, particularly in robust genera like Rhodococcus and Pseudomonas, it is highly probable that the initial step in 3-Methyl-4-nitrobenzonitrile degradation is the conversion of the benzonitrile moiety to a benzoic acid derivative.[8][9]

-

-

Nitro Group Transformation: The microbial metabolism of nitroaromatic compounds can proceed via oxidative or reductive pathways.[10][11]

-

Oxidative removal of the nitro group can be catalyzed by monooxygenase or dioxygenase enzymes, which hydroxylate the aromatic ring and lead to the elimination of nitrite (NO₂⁻).[10]

-

Reductive pathways involve the sequential reduction of the nitro group (-NO₂) to nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH₂) derivatives by enzymes known as nitroreductases.[1][10][11]

-

A Proposed Unified Degradation Pathway

Synthesizing these known metabolic strategies, we propose a primary degradation pathway for 3-Methyl-4-nitrobenzonitrile initiated by nitrile hydrolysis. This initial step detoxifies the molecule by removing the cyanide moiety and produces 3-Methyl-4-nitrobenzoic acid , a key intermediate.[12][13] This intermediate is structurally similar to other nitroaromatics whose degradation pathways have been elucidated.[1] Subsequent steps would likely involve the reductive or oxidative removal of the nitro group, followed by aromatic ring cleavage.

The diagram below illustrates this proposed catabolic sequence.

Figure 1: Proposed Microbial Degradation Pathway. A plausible catabolic route for 3-Methyl-4-nitrobenzonitrile initiated by one of two common nitrile hydrolysis mechanisms.

Experimental Design & Master Workflow

The primary objective is to isolate or select a microbial strain capable of utilizing 3-Methyl-4-nitrobenzonitrile as a sole source of carbon and nitrogen and to elucidate the degradation pathway by identifying metabolic intermediates.

Causality of the Workflow Design

This workflow is designed as a self-validating system. The initial enrichment (Step 1) ensures the selection of competent microbes. The growth analysis (Step 2) confirms that the selected strain(s) are not just tolerating the compound but actively metabolizing it for biomass production. The degradation assay (Step 3) provides the quantitative data on substrate depletion and intermediate formation, which is the core of the study. Finally, structural elucidation (Step 4) provides definitive proof of the metabolic transformations.

Figure 2: Master Experimental Workflow. A systematic approach from microbial isolation to metabolic pathway confirmation.

Detailed Experimental Protocols

These protocols are designed for researchers with foundational knowledge in microbiology and analytical chemistry. All operations should be performed using aseptic techniques in a certified biosafety cabinet.

Protocol 3.1: Microbial Enrichment and Isolation

Rationale: The principle of enrichment is to provide a selective pressure that favors the growth of microorganisms capable of metabolizing the target compound. Using 3-Methyl-4-nitrobenzonitrile as the sole carbon and nitrogen source ensures that only organisms with the requisite enzymatic machinery will proliferate.

Materials:

-

Minimal Salt Medium (MSM), pH 7.2 (see Table 1 for composition)

-

3-Methyl-4-nitrobenzonitrile (stock solution: 100 mM in DMSO)

-

Environmental sample (e.g., soil from a former industrial site)

-

Sterile flasks, petri dishes, and incubator shaker

Procedure:

-

Enrichment Culture: Add 1 g of the soil sample to 100 mL of sterile MSM in a 250 mL flask.

-

Add 3-Methyl-4-nitrobenzonitrile from the stock solution to a final concentration of 0.5 mM. This initial concentration is low to avoid acute toxicity.

-

Incubate at 30°C with shaking at 180 rpm for 7-10 days.

-

Sub-culturing: Transfer 5 mL of the enriched culture to 95 mL of fresh MSM containing 0.5 mM of the target compound. Repeat this step 3-4 times to further select for adapted strains.

-

Isolation of Pure Cultures: After the final enrichment, serially dilute the culture and plate onto MSM agar plates containing 0.5 mM 3-Methyl-4-nitrobenzonitrile.

-

Incubate the plates at 30°C for 5-7 days and select morphologically distinct colonies for further study.

Protocol 3.2: Biodegradation Assay in Liquid Culture

Rationale: This protocol quantifies the degradation rate of the parent compound and allows for the accumulation of intermediates for analysis. The uninoculated control is critical to account for any abiotic degradation (e.g., hydrolysis, photolysis), ensuring that observed loss is due to microbial activity.

Materials:

-

Isolated microbial strain (e.g., Rhodococcus sp.)

-

MSM, sterile 250 mL flasks

-

3-Methyl-4-nitrobenzonitrile stock solution

Procedure:

-

Inoculum Preparation: Grow the isolated strain in a nutrient-rich medium (e.g., LB Broth) to mid-log phase (OD₆₀₀ ≈ 0.8-1.0). Harvest the cells by centrifugation (5000 x g, 10 min), wash twice with sterile MSM, and resuspend in MSM to an OD₆₀₀ of 1.0.

-

Assay Setup: Prepare triplicate experimental flasks, each containing 100 mL of MSM.

-

Spike each flask with 3-Methyl-4-nitrobenzonitrile to a final concentration of 1 mM.

-

Inoculate the experimental flasks with 1 mL of the prepared cell suspension.

-

Prepare a negative control flask (uninoculated) to monitor for abiotic degradation.

-

Incubate all flasks at 30°C, 180 rpm.

-

Sampling: At predetermined time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), aseptically withdraw a 2 mL aliquot from each flask for analysis.

Protocol 3.3: Analytical Sample Preparation (Liquid-Liquid Extraction)

Rationale: The culture medium contains salts and proteins that can interfere with chromatographic analysis. Liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate isolates the non-polar and semi-polar aromatic compounds (parent substrate and metabolites) from the aqueous matrix.[14][15] Acidification of the sample protonates acidic intermediates (like 3-Methyl-4-nitrobenzoic acid), increasing their partitioning into the organic phase.

Materials:

-

2 mL culture aliquots

-

1 M HCl

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Centrifuge tubes, vortex mixer, evaporator

Procedure:

-

Centrifuge the 2 mL aliquot at 10,000 x g for 5 min to pellet the cells.

-

Transfer 1.5 mL of the supernatant to a clean glass tube.

-

Acidify the supernatant to pH 2-3 by adding ~50 µL of 1 M HCl.

-

Add 1.5 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 5 min to separate the phases.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 500 µL of mobile phase (e.g., 50:50 acetonitrile:water) for HPLC or LC-MS analysis.

Protocol 3.4: Quantification and Metabolite Identification

Rationale: HPLC with a Diode-Array Detector (DAD) is a robust method for quantifying the parent compound based on its unique UV-Vis spectrum and retention time.[15] For identifying unknown metabolites, the high sensitivity and structural information provided by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[16]

Instrumentation & Conditions (Example):

-

HPLC-DAD System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at the λₘₐₓ of 3-Methyl-4-nitrobenzonitrile (~270 nm).

-

Quantification: Based on a standard curve prepared with authentic standards.

-

-

LC-MS/MS System:

-

Utilize similar chromatographic conditions as HPLC.

-

Ionization Source: Electrospray Ionization (ESI), in both positive and negative modes.

-

Analysis: Full scan mode to detect potential metabolites, followed by product ion scan (MS/MS) of detected masses to obtain fragmentation patterns for structural elucidation.

-